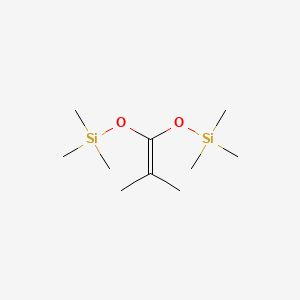
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and an isopropylidene group, making it a unique structure in the realm of organosilicon chemistry. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- typically involves the reaction of tetramethylsilane with an appropriate alkoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of silicon-oxygen bonds, which are crucial for the stability of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)-.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used.
科学的研究の応用
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets through the formation of silicon-oxygen and silicon-carbon bonds. These interactions are crucial for its stability and reactivity. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
類似化合物との比較
Similar Compounds
- 4-ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- 2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
Uniqueness
What sets 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- apart from similar compounds is its unique isopropylidene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where such characteristics are desired.
特性
CAS番号 |
31469-25-7 |
|---|---|
分子式 |
C10H24O2Si2 |
分子量 |
232.47 g/mol |
IUPAC名 |
trimethyl-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)silane |
InChI |
InChI=1S/C10H24O2Si2/c1-9(2)10(11-13(3,4)5)12-14(6,7)8/h1-8H3 |
InChIキー |
RFPCAOZQZVOGEB-UHFFFAOYSA-N |
正規SMILES |
CC(=C(O[Si](C)(C)C)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















